Product packaging for Dipropyl (3,5-dimethylphenyl)boronate(Cat. No.:CAS No. 659726-33-7)

Dipropyl (3,5-dimethylphenyl)boronate

Cat. No.: B15158545
CAS No.: 659726-33-7
M. Wt: 234.14 g/mol
InChI Key: BWSLXNXCADKVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dipropyl (3,5-dimethylphenyl)boronate (CAS 659726-33-7) is a phenylboronate ester compound of interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in public sources, its structural features align with those actively investigated for pharmaceutical development. Recent studies highlight that phenylboronate esters are key functional groups in the design of novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . The boronate moiety is valued for its ability to form multiple hydrogen bonds with target enzymes, which can enhance the binding affinity and help overcome drug resistance mutations . The 3,5-dimethylphenyl group is a recognized pharmacophore that contributes to potent antiviral activity against mutant HIV-1 strains, making compounds featuring this core structure valuable for antiviral research . As a boronic ester, this compound also serves as a versatile synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, for constructing complex biaryl architectures. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23BO2 B15158545 Dipropyl (3,5-dimethylphenyl)boronate CAS No. 659726-33-7

Properties

CAS No.

659726-33-7

Molecular Formula

C14H23BO2

Molecular Weight

234.14 g/mol

IUPAC Name

(3,5-dimethylphenyl)-dipropoxyborane

InChI

InChI=1S/C14H23BO2/c1-5-7-16-15(17-8-6-2)14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3

InChI Key

BWSLXNXCADKVHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C)C)(OCCC)OCCC

Origin of Product

United States

Reactivity and Reaction Mechanisms of Dipropyl 3,5 Dimethylphenyl Boronate

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Dipropyl (3,5-dimethylphenyl)boronate serves as a versatile reagent in a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron compound with an organic halide or triflate. nih.govnih.gov Arylboronate esters like this compound are widely used due to their stability, ease of handling, and generally lower toxicity compared to other organometallic reagents. ambeed.comresearchgate.net The reaction is renowned for its broad applicability and functional group tolerance. chempedia.info

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst and proceeding through three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition to an organic halide (Ar'-X). This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate (Ar'-Pd-X). nih.govchempedia.info This is often the rate-determining step of the reaction. nih.gov

Transmetalation : This crucial step involves the transfer of the organic moiety—in this case, the 3,5-dimethylphenyl group—from the boron atom to the palladium center. A base is typically required to activate the boronate ester, forming a more nucleophilic "ate" complex. organic-chemistry.org This complex then reacts with the Pd(II) species, exchanging its halide ligand for the 3,5-dimethylphenyl group to form a new diorganopalladium(II) intermediate (Ar'-Pd-Ar). researchgate.net Structural and kinetic studies have confirmed that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid. ambeed.comresearchgate.net

Reductive Elimination : In the final step, the two organic groups (Ar' and Ar) on the palladium center are coupled, forming the new carbon-carbon bond of the biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to repeat. nih.govchempedia.info

The key components and their roles in a typical Suzuki-Miyaura coupling are summarized in the table below.

ComponentRoleExample
Arylboronate Ester Source of the transferred aryl groupThis compound
Organic Halide/Triflate Electrophilic coupling partnerAryl bromide, Aryl iodide
Palladium Catalyst Facilitates the cross-coupling cyclePd(PPh₃)₄, PdCl₂(dppf)
Base Activates the boronate ester for transmetalationK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Solubilizes reactants and facilitates reactionToluene (B28343)/Water, Dioxane, THF

The structure of the (3,5-dimethylphenyl) group has a direct impact on the reactivity of the boronate ester in Suzuki-Miyaura coupling.

Steric Effects : While ortho-substituents can significantly hinder the approach to the palladium center and slow down the reaction, the meta-positioning of the methyl groups in the (3,5-dimethylphenyl) moiety results in only moderate steric bulk. uni-saarland.de This allows the coupling reaction to proceed efficiently without the significant steric impediment that can be observed with more hindered boronate esters. This balance of activating electronic effects and manageable steric hindrance makes this compound a reactive and effective coupling partner.

The following table illustrates the general influence of substituent electronic effects on reactivity.

Substituent TypeExampleElectronic EffectInfluence on Transmetalation Rate
Electron-Donating Group (EDG)-CH₃, -OCH₃Increases nucleophilicity of ipso-carbonGenerally increases rate
Electron-Withdrawing Group (EWG)-CF₃, -NO₂Decreases nucleophilicity of ipso-carbonGenerally decreases rate

The Liebeskind–Srogl coupling is a distinct cross-coupling reaction that forms carbon-carbon bonds by reacting a thioester with an organoboron reagent, such as this compound. This reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC).

A significant advantage of this method is that it proceeds under neutral, base-free conditions, making it highly valuable for synthesizing molecules containing base-sensitive functional groups. The proposed mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond of the thioester, followed by transmetalation of the 3,5-dimethylphenyl group from the copper-activated boronate ester to the palladium center. Subsequent reductive elimination yields the desired ketone product.

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-N or C-O bonds. It is a copper-promoted or catalyzed oxidative coupling of an N-H or O-H containing compound (like an amine, phenol, or alcohol) with a boronic acid or its ester derivative. This compound can serve as the aryl source in this reaction.

Unlike the palladium-catalyzed reactions, the Chan-Lam coupling often uses a simple copper salt (e.g., Cu(OAc)₂) and proceeds in the presence of an oxidant, which can be atmospheric oxygen. The mechanism is thought to involve the formation of a copper(II)-heteroatom species, followed by transmetalation with the boronate ester and subsequent reductive elimination to form the product. While boronic acids are common substrates, boronic esters can also be used, though sometimes with challenges; specific conditions, such as mixed solvent systems, have been developed to improve the efficiency of coupling boronic esters with challenging nucleophiles like aryl amines.

Beyond traditional cross-coupling, arylboronate esters can participate in carboboration and other addition reactions where both the aryl group and the boron moiety are added across an unsaturated bond.

1,2-Addition to Carbonyls : Arylboronates can add across the carbon-oxygen double bond of aldehydes and ketones. This reaction forms a new carbon-carbon bond and a boronate-protected alcohol, serving as a powerful method for synthesizing complex secondary and tertiary alcohols.

Carboboration of Alkenes : In certain systems, the C-B bond of a boronate can add across a C=C bond. For instance, base-catalyzed carboboration of aryl alkenes with stable boronates has been reported, proceeding through a Ziegler-type carbometallation mechanism. nih.gov This process creates a new, more complex organoboronate that can be further functionalized.

Carboxylation : Arylboronate esters can undergo copper-catalyzed carboxylation with carbon dioxide (CO₂). The mechanism involves an initial transmetalation from the boron ester to a copper(I) complex, forming an aryl-copper intermediate. This intermediate then undergoes insertion of CO₂ into the copper-aryl bond, and subsequent steps release the corresponding carboxylic acid. researchgate.net

Suzuki-Miyaura Coupling Reactions Involving Arylboronate Esters

Other Transformative Reactions of the C-B Bond

Transformations of the carbon-boron (C-B) bond in arylboronate esters are fundamental in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Electrophilic Allyl Shifts

While allylboronic esters are known to react with π-electrophiles like carbonyls, their reactivity with other electrophiles is limited. nih.gov To enhance their nucleophilicity, they can be converted into more reactive allylboronate "ate" complexes by adding an aryllithium reagent. nih.gov This activation increases the nucleophilicity by several orders of magnitude, enabling reactions with a wider range of electrophiles. nih.gov This process often proceeds with high regioselectivity and stereospecificity. nih.gov A photocatalyzed 1,3-boron shift of allylboronic esters has also been reported, which proceeds through a radical mechanism involving consecutive 1,2-boron migrations. nih.gov

Conjugate Additions

Arylboronic acids and their esters are widely used in metal-catalyzed conjugate addition (or 1,4-addition) reactions to α,β-unsaturated carbonyl compounds. nih.govresearchgate.netlibretexts.org Rhodium(I) complexes, particularly with chiral phosphine (B1218219) ligands like (S)-BINAP, are effective catalysts for achieving high yields and enantioselectivity in these additions. nih.govresearchgate.net These reactions provide a powerful method for creating new carbon-carbon bonds and synthesizing complex molecules like β-aryl esters and γ-butyrolactones. nih.govresearchgate.net The reaction mechanism involves the addition of the aryl group from the boron reagent to the β-carbon of the unsaturated system. libretexts.org

Carboxylation Reactions with CO2 Catalyzed by Copper(I) Complexes

The direct carboxylation of arylboronate esters using carbon dioxide (CO2) is a significant transformation that provides access to carboxylic acids. acs.org This reaction is efficiently catalyzed by copper(I) complexes, often employing N-heterocyclic carbene (NHC) ligands. rsc.org The process is valued for its use of CO2 as a renewable C1 source and its tolerance for a wide range of functional groups. acs.org

Mechanistic Investigations of Boronate Ester Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Theoretical and Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) calculations have been instrumental in clarifying the mechanisms of reactions involving arylboronate esters. researchgate.netacs.org For the copper(I)-catalyzed carboxylation with CO2, computational studies affirm a three-step mechanism:

Transmetalation: The aryl group is transferred from the boronic ester to the copper(I) center. researchgate.netacs.org

CO2 Insertion: The CO2 molecule inserts into the newly formed copper-aryl bond. researchgate.netacs.org This step is often rate-determining. researchgate.net

Ligand Exchange/Displacement: The resulting carboxylate is displaced, regenerating the catalyst and yielding the product. researchgate.netacs.org

DFT studies have also been applied to investigate the transmetalation step in Suzuki-Miyaura reactions, helping to characterize elusive arylpalladium(II)boronate intermediates. nih.govnih.gov These studies analyze the energetics of different pathways and the structures of transition states. nih.govresearchgate.net

Role of Boron-Ate Complexes in Reactivity

The reactivity of organoboron compounds is significantly enhanced by the formation of tetracoordinate "ate" complexes. nih.govacs.org Boronic esters, being neutral and possessing a vacant p-orbital on the boron atom, are relatively weak nucleophiles. rsc.org Upon reaction with a nucleophile, such as an alkoxide or an aryllithium, a negatively charged boron-ate complex is formed. nih.govrsc.org

This process increases the electron density on the organic group attached to the boron, making it more nucleophilic and facilitating its transfer to an electrophile or a metal center in a catalytic cycle. nih.govacs.orgbris.ac.uk The formation of these "ate" complexes is a key activation step in many transformations, including stereospecific cross-couplings and reactions with various electrophiles. nih.govnih.govbris.ac.uk The structure of the diol used in the boronic ester (e.g., pinacol (B44631) vs. neopentyl glycol) and the nature of the activating aryl group can be tuned to fine-tune the reactivity and stereoselectivity of these complexes. nih.govacs.org

Dynamics of Boron-Oxygen Linkages and Exchange Mechanisms of this compound

The reactivity of this compound is significantly influenced by the dynamic nature of its boron-oxygen (B-O) bonds. These bonds can undergo several reversible exchange reactions, which are fundamental to applications in dynamic covalent chemistry, materials science, and organic synthesis. mdpi.comrsc.org The primary exchange mechanisms include hydrolysis and re-esterification, transesterification, and metathesis. rsc.org These processes are often in equilibrium and can be influenced by external stimuli such as temperature, pH, and the presence of catalysts or competing reagents. mdpi.com

Hydrolysis and Re-esterification

The B-O bonds in boronate esters are susceptible to hydrolysis, a reversible reaction with water to form the corresponding boronic acid—(3,5-dimethylphenyl)boronic acid—and propanol (B110389). This process is the reverse of the esterification reaction used to synthesize the boronate ester.

The equilibrium position depends on the reaction conditions, particularly the concentration of water. In the presence of excess water, the equilibrium shifts towards the formation of the boronic acid. Conversely, the removal of water, often through azeotropic distillation or the use of dehydrating agents, drives the reaction toward the boronate ester. The stability of boronate esters towards hydrolysis can be influenced by steric and electronic factors. Six-membered ring boronates (dioxaborinanes) are generally more resistant to hydrolysis than their five-membered counterparts (dioxaborolanes). wiley-vch.de Although this compound is an acyclic ester, steric hindrance around the boron atom provided by the propyl groups and the dimethylphenyl ring influences its hydrolytic stability. The re-esterification process is straightforward and is favored when the boronic ester product is insoluble in the reaction medium. rsc.org

Table 1: Factors Influencing Hydrolysis/Re-esterification Equilibrium

Factor Effect on Equilibrium Rationale
↑ Water Concentration Shifts towards Hydrolysis (Boronic Acid) Le Chatelier's principle; water is a reactant for hydrolysis.
↓ Water Concentration Shifts towards Re-esterification (Boronate Ester) Le Chatelier's principle; water is a product of esterification.
Steric Hindrance Increases Hydrolytic Stability Hinders the nucleophilic attack of water on the boron atom. wiley-vch.de

| Acidic/Basic Conditions | Can catalyze hydrolysis. | |

Transesterification

Transesterification is a process where the alkoxy groups of a boronate ester are exchanged with those of another alcohol or diol. mdpi.com For this compound, this involves reacting it with a different alcohol (R'-OH) or diol, leading to a new boronate ester and releasing propanol. This reaction is a key method for modifying the properties of the boronate ester or for deprotecting boronic acids. researchgate.netresearchgate.net

The reaction is typically driven to completion by using an excess of the new alcohol or by removing the displaced alcohol (propanol) from the reaction mixture. Transesterification can be catalyzed by acids, including Lewis acids like boron trifluoride, which can increase the reaction rate. tdl.org This method is widely used to convert readily available boronate esters, such as pinacol esters, into other esters or into the free boronic acid under specific conditions, for instance, by using polystyrene-boronic acid. researchgate.net

Metathesis with Other Boronate Esters

Boronate esters can undergo a metathesis (or reshuffling) reaction with other boronate esters. nih.gov In this process, the aryl and alkoxy groups of two different boronate esters exchange to form a statistical mixture of all possible products at equilibrium. For instance, mixing this compound (B1-D1) with another boronate ester, such as Dipropyl (phenyl)boronate (B2-D1), would result in an equilibrium mixture containing the two starting materials as well as this compound and Dipropyl (phenyl)boronate. A similar exchange was observed in a mixture of 4-ethyl-2-phenyl-1,3,2-dioxaborolane (B8193704) and 4-methyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane, which equilibrated to form four different esters. nih.gov

The mechanism of boronate ester metathesis is a subject of ongoing study. It may proceed through a direct [2+2] cycloaddition pathway, forming a four-membered cyclic intermediate, or via a multi-step process initiated by trace amounts of diols or water undergoing transesterification or hydrolysis/re-esterification. rsc.orgrsc.org This dynamic exchange is the basis for the behavior of vitrimers, a class of polymers that can be reprocessed and healed due to the thermally reversible nature of the boronate ester cross-links. mdpi.comnih.gov

Regioselectivity in Arylboronate Ester Borylation

The synthesis of this compound requires the selective introduction of a boryl group onto the 3,5-position of 1,3-dimethylbenzene (m-xylene). The most common and atom-economical method for this is the iridium-catalyzed C-H borylation reaction. nih.gov The regioselectivity of this reaction is a critical challenge, as m-xylene (B151644) has three distinct C-H bond positions (2, 4/6, and 5).

The outcome of the Ir-catalyzed borylation is primarily governed by steric effects. nih.gov The catalytically active species is sterically bulky, leading to preferential borylation at the least hindered C-H bond. nih.gov In the case of m-xylene, the C-H bonds at positions 4 and 6 are the most sterically accessible, followed by the bond at position 5. The bond at position 2 is the most sterically hindered due to being flanked by two methyl groups. Therefore, standard Ir-catalyzed borylation of m-xylene typically yields a mixture of isomers, with the 4-borylated product being major and the 3,5-borylated product being a minor component.

Achieving high selectivity for the 3,5-isomer (meta- to both methyl groups) often requires specific strategies that override the intrinsic steric preference. These can include:

Ligand Design: The use of specifically designed ligands for the iridium catalyst can alter the regioselectivity. nih.gov Ligands can engage in non-covalent interactions with the substrate or modify the steric and electronic environment of the metal center to favor borylation at a specific site. chemrxiv.org

Directing Groups: While less common for achieving 3,5-substitution on m-xylene, directing groups are a powerful tool for controlling regioselectivity in C-H functionalization. A directing group pre-installed on the aromatic ring coordinates to the metal catalyst, delivering it to a specific C-H bond, often at the ortho-position.

Table 2: Factors Influencing Regioselectivity in C-H Borylation of m-Xylene

Position Steric Hindrance Typical Outcome Rationale
C-2 High Minor/No Product Flanked by two ortho-methyl groups.
C-4/C-6 Low Major Product Only one ortho-methyl group and one meta-methyl group.

| C-5 | Intermediate | Minor Product | Flanked by two meta-methyl groups. |

Stereochemical Control in Boronate Ester Reactions

Once formed, the C-B bond of boronate esters like this compound can be converted into a wide array of other functional groups. researchgate.net While the (3,5-dimethylphenyl) group itself is achiral, many reactions involving boronate esters are highly stereospecific. This means that if a chiral, enantioenriched boronate ester is used, the stereochemical information is retained or predictably inverted during the transformation. researchgate.netrsc.org This has made boronate esters crucial intermediates in asymmetric synthesis. researchgate.net

Key transformations that proceed with high stereochemical control include:

Oxidation: The stereospecific oxidation of a C-B bond to a C-O bond is one of the most widely used transformations. researchgate.netrsc.org Reaction of an enantioenriched boronate ester with an oxidant like basic hydrogen peroxide proceeds with perfect retention of configuration, yielding a chiral alcohol.

1,2-Metallate Rearrangement: Boronate esters can react with organolithium or Grignard reagents to form a tetracoordinate "ate" complex. acs.org This complex can then be treated with an electrophile, which triggers a 1,2-migration of the organic group from the boron to the adjacent carbon. This process is stereospecific, typically proceeding with inversion of configuration at the carbon center, allowing for the formation of new C-C, C-N, or C-X bonds with high fidelity. rsc.orgacs.org

Protodeboronation: The C-B bond can be stereospecifically converted to a C-H bond, which is useful for creating tertiary alkyl stereogenic centers. rsc.org

These stereospecific reactions underscore the utility of boronate esters as versatile synthetic intermediates. rsc.org Although this compound is not chiral, it could be coupled with chiral reagents or used in reactions where stereocenters are generated, and the general principles of stereochemical control in boronate ester chemistry would apply. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Synthetic Applications in Complex Molecule Construction

The utility of Dipropyl (3,5-dimethylphenyl)boronate in organic synthesis is primarily derived from the reactivity of its boronic acid precursor, (3,5-dimethylphenyl)boronic acid. The dipropyl ester form enhances solubility and stability, making it an effective reagent for creating intricate carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of complex molecules.

Building Block in Cascade and Multicomponent Reactions

Arylboronic acids and their esters are cornerstone reagents in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. One of the most prominent MCRs involving these compounds is the Petasis borono-Mannich reaction. In this reaction, an amine, a carbonyl compound (like an aldehyde), and a boronic acid derivative combine to form α-amino acids or related structures. Although specific examples detailing this compound in cascade reactions are not extensively documented, the parent (3,5-dimethylphenyl)boronic acid is a suitable candidate for such transformations, serving as the aryl source to generate structurally complex amines.

The participation of arylboronic esters in palladium-catalyzed cascade sequences is another significant application. These reactions can involve a series of intramolecular and intermolecular coupling events, where the boronate provides a stable yet reactive aryl group for introduction into a growing molecular framework.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to produce libraries of structurally diverse small molecules for high-throughput screening and drug discovery. Arylboronic acids are pivotal in DOS strategies due to their reliability and broad functional group tolerance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

(3,5-Dimethylphenyl)boronic acid has been utilized as a building block in the synthesis of compound libraries. For instance, it has been used in Suzuki coupling reactions to create libraries of biaryl compounds, which are common motifs in pharmaceuticals and other biologically active molecules. escholarship.org By reacting this compound with a diverse set of aryl or heteroaryl halides, chemists can rapidly generate a large number of distinct analogues from a common intermediate, embodying the core principle of DOS. The dynamic covalent nature of boronate chemistry is also being harnessed to accelerate the screening of polymeric vectors for gene delivery through the creation of dynamic covalent libraries. nih.govnih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach allows for the rapid generation of analogues to optimize pharmacological properties. The Suzuki-Miyaura coupling is a premier reaction for LSF, where a pre-installed halide or triflate on a complex core can be coupled with a boronic acid or ester.

This compound is an ideal reagent for this purpose. It can be used to introduce the 3,5-dimethylphenyl group onto a lead compound to explore the impact of this specific substitution pattern on biological activity. The stability and reactivity of the boronate ester make it compatible with the often-sensitive functional groups present in complex molecules. This strategy avoids the need for lengthy de novo synthesis for each new analogue, significantly accelerating the drug discovery process. researchgate.netnih.gov

Applications in Materials Science

The reversible nature of the boronate ester bond—formed from the condensation of a boronic acid and a diol—is the foundation of its utility in materials science. This dynamic covalent bond allows for the creation of materials that can adapt, reconfigure, and even self-heal in response to external stimuli.

Dynamic Covalent Networks and Adaptable Materials

This compound, through its hydrolysis to (3,5-dimethylphenyl)boronic acid, can act as a cross-linker to form dynamic covalent networks (DCNs). These networks are distinct from traditional thermosets, which have permanent cross-links, and thermoplastics, which rely on non-covalent interactions. DCNs, often referred to as vitrimers, contain reversible covalent bonds that can rearrange upon the application of a stimulus like heat or pressure, allowing the material to be reprocessed, recycled, or healed. mdpi.comrsc.org

The exchange of boronic esters within the polymer network enables these adaptive properties. mdpi.com During processes like hot-pressing, the bond exchange facilitates segmental motion, rendering the material malleable without compromising its structural integrity once the stimulus is removed. mdpi.com Research into polyolefin elastomers cross-linked with boronic esters has shown that these materials can achieve high tensile strength and elasticity while remaining fully reprocessable. rsc.org

Boronate Ester Cross-linked Polymers and Hydrogels

Hydrogels are water-swollen polymer networks with significant potential in biomedical applications. When cross-linked with boronate ester bonds, hydrogels gain dynamic properties such as self-healing and injectability. nih.govacs.org These "smart" hydrogels can be formed by mixing polymers functionalized with boronic acids (derived from esters like this compound) with polymers containing diol groups, such as polyvinyl alcohol (PVA) or modified polysaccharides like hyaluronic acid. nih.govresearchgate.net

The self-healing capability stems from the ability of the boronate ester bonds to break and reform across a fracture interface. rsc.org This has been demonstrated quantitatively; for instance, a cellulose-based hydrogel cross-linked with boronate esters recovered over 95% of its original tensile strength after being cut and healed. nih.gov The mechanical properties of these materials can be precisely tuned by adjusting the chemical structure of the polymer side-groups or the density of the cross-links, as shown in the tables below. mdpi.com

Table 1: Mechanical Properties of Boronate Ester Cross-linked Polymers

Polymer System Cross-linker Ratio (N:B) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
Poly(β-hydroxyl amine) PA-1 1:0.2 0.51 98% -
Poly(β-hydroxyl amine) PA-1 1:0.5 2.0 13% -
Poly(β-hydroxyl amine) PB-1 1:1 23.6 7.9% 651
Poly(β-hydroxyl amine) PB-2 1:1 22.1 5.4% 628
Poly(β-hydroxyl amine) PB-3 1:1 34.2 8.1% 734

Data sourced from studies on poly(β-hydroxyl amine)s cross-linked with benzene-1,4-diboronic acid, demonstrating the tunability of mechanical properties. mdpi.comresearchgate.net

Table 2: Dynamic Properties of Boronate Ester Cross-linked Hydrogels

Hydrogel System Property Measured Value Condition
Cellulose-based Hydrogel Healing Efficiency (Tensile Strength) >95% After 12 hours
2APBA-Copolymer/PVA Self-Healing Observed Neutral & Acidic pH
Polyolefin Elastomer Vitrimer Reprocessing Efficiency No significant loss After recycling

Data highlights the self-healing and reprocessing capabilities of materials with dynamic boronate ester bonds. rsc.orgnih.govacs.org

These dynamic materials are being explored for a range of applications, from injectable drug delivery systems and 3D cell culture scaffolds to stimuli-responsive sensors and soft robotics. acs.org

Self-Healing and Reprocessable Materials

The development of materials that can autonomously repair damage or be reprocessed after their initial use is a cornerstone of sustainable materials science. Boronate esters, including this compound, are instrumental in the design of such materials due to the dynamic covalent nature of the B-O bond. rsc.orgresearchgate.net This bond's ability to undergo reversible hydrolysis and transesterification reactions is the key to imparting self-healing and reprocessable characteristics to polymer networks. mdpi.comresearchgate.net

Intrinsic self-healing polymers based on boronate esters can restore their mechanical properties after damage. rsc.org The healing mechanism is often triggered by external stimuli, such as the presence of a small amount of water or heat, which facilitates the reversible hydrolysis and re-esterification of the boronate ester crosslinks. researchgate.net This dynamic bond exchange allows the polymer chains to reorganize and mend the damaged area, restoring the material's integrity. For instance, cross-linked polymers constructed with dynamic-covalent boronic esters have demonstrated the ability to covalently mend after failure at room temperature. researchgate.net

The reprocessability of these materials stems from the same dynamic bond exchange. Under conditions that promote rapid bond cleavage and reformation, such as elevated temperatures, the cross-linked polymer network can behave like a thermoplastic, allowing it to be reshaped and reformed. This attribute is crucial for reducing waste and enabling a circular economy for polymeric materials. mdpi.comresearchgate.net Materials based on boronic ester cross-links have shown capabilities for hot-pressing reprocessing, where the material is heated to a temperature that allows for bond exchange, enabling it to be molded into a new shape. mdpi.com

Tunable Thermomechanical Properties via Side-Group Engineering

The thermomechanical properties of polymers incorporating this compound can be precisely controlled through strategic modifications of the polymer backbone, a concept known as side-group engineering. By altering the functional groups on the polymer chains that interact with the boronate ester crosslinker, it is possible to tune properties such as glass transition temperature (Tg), tensile strength, and Young's modulus. mdpi.comresearchgate.net

Research on boronic ester cross-linked poly(β-hydroxyl amine)s has demonstrated that the introduction of additional hydroxyl groups in the polymer side chains leads to enhanced thermal and mechanical performance. mdpi.comresearchgate.net This improvement is attributed to increased hydrogen bonding, which strengthens the polymer network. For example, a polymer derived from 3-amino-1,2-propanediol, which has an additional hydroxyl group, exhibited a higher glass transition temperature and tensile strength compared to polymers with fewer hydroxyl groups. mdpi.comresearchgate.net

This ability to tune material properties is critical for tailoring materials to specific applications. For example, materials with higher thermal stability and mechanical robustness are desirable for structural applications, while materials with lower glass transition temperatures might be suitable for flexible electronics. The dynamic nature of the boronate ester cross-links also allows for the creation of shape-programmable materials, where the material can be transformed from a 2D shape to a 3D one under mild conditions. mdpi.com

Below is an interactive table illustrating the effect of side-group engineering on the thermomechanical properties of boronic ester cross-linked polymers.

Polymer Backbone MonomerSide GroupGlass Transition Temperature (Tg)Tensile Strength (MPa)Young's Modulus (MPa)
Ethanolamine-CH2OH63 °C~22651
N-butylethanolamine-CH2OH77 °C~22628
3-Amino-1,2-propanediol-CH(OH)CH2OH95 °C34734

Data adapted from studies on analogous boronic ester cross-linked polymer systems. mdpi.com

Functionalized Surfaces and Smart Materials

This compound and its parent boronic acid are valuable reagents for the functionalization of surfaces, leading to the creation of "smart" materials that can respond to specific environmental stimuli. The boronic acid moiety has a strong affinity for diols, including those found in saccharides and glycoproteins. This interaction can be exploited to create surfaces that can selectively bind to these biomolecules. frontiersin.orgnih.gov

One strategy for surface functionalization involves modifying a surface with a polymer containing boronic acid groups. For example, hydrophobic nanoparticles can be made biocompatible and target-specific by encapsulating them with a boronic acid-modified polymer. frontiersin.orgnih.gov This approach has been used to functionalize quantum dots for the specific labeling of cancer cells. frontiersin.org The boronate ester can also be part of a cleavable junction in block copolymers, allowing for the creation of nanoporous materials with functionalized pore surfaces upon cleavage. scispace.com

The responsive nature of the boronate ester bond to pH and the presence of diols allows for the development of smart materials. For example, hydrogels cross-linked with boronate esters can exhibit changes in their swelling behavior or mechanical properties in response to changes in glucose concentration, making them promising materials for glucose sensing and insulin (B600854) delivery systems. rsc.orgnih.gov The reversible nature of the boronate ester bond also allows for the creation of surfaces with switchable properties.

Supramolecular Assemblies

The ability of the boronic acid group to form reversible covalent bonds with diols and engage in hydrogen bonding makes it an excellent building block for the construction of complex supramolecular assemblies. researchgate.netresearchgate.net While this compound itself is an ester, it can be readily hydrolyzed to the corresponding boronic acid, which can then participate in these self-assembly processes. Alternatively, the boronate ester can undergo transesterification to form new linkages within a supramolecular structure.

Boronic acids can self-assemble or co-assemble with other molecules to form a variety of structures, including capsules, cages, and fibrous networks. researchgate.net The formation of these assemblies is often driven by a combination of boronate ester formation and other non-covalent interactions, such as hydrogen bonding and π-π stacking. For instance, phenylboronic acids have been shown to co-crystallize with bipyridine compounds to form ladder-like hydrogen-bonded structures. researchgate.net

The responsiveness of boronate ester formation to external stimuli can be used to control the assembly and disassembly of these supramolecular structures. For example, the addition of a saccharide can induce the formation of chiral supramolecular aggregates from achiral dye molecules bearing boronic acid groups. researchgate.net This responsive behavior is being explored for applications in sensing, controlled release, and the development of dynamic materials.

Spectroscopic and Computational Characterization of Boronate Ester Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of boronate esters. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, enabling the unambiguous identification of the compound and the study of its dynamic behavior. nih.govresearchgate.net

Proton (¹H) NMR spectroscopy is instrumental for confirming the presence and connectivity of hydrogen atoms within a molecule. For Dipropyl (3,5-dimethylphenyl)boronate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group and the aliphatic protons of the two n-propyl groups.

The aromatic region would feature signals for the protons on the substituted benzene (B151609) ring. The two methyl groups at the 3- and 5-positions render the two ortho-protons (at C2 and C6) chemically equivalent, and the para-proton (at C4) unique. Therefore, one would expect to see two signals in the aromatic region. The protons on the n-propoxy chains would give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the central methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-). The integration of these signals would correspond to the number of protons in each unique environment (e.g., 2H for the ortho-aromatic protons, 1H for the para-aromatic proton, 6H for the two terminal methyl groups, etc.).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on general values for arylboronates and standard substituent effects. libretexts.orgresearchgate.net

ProtonsPredicted δ (ppm)MultiplicityIntegration
Aromatic H (ortho to -B(OPr)₂)~7.4-7.6Singlet or narrow multiplet2H
Aromatic H (para to -B(OPr)₂)~7.2-7.3Singlet or narrow multiplet1H
Ar-CH₃~2.3Singlet6H
-O-CH₂-CH₂-CH₃~3.9-4.1Triplet4H
-O-CH₂-CH₂-CH₃~1.6-1.8Sextet4H
-O-CH₂-CH₂-CH₃~0.9-1.0Triplet6H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the six aromatic carbons and the three unique carbons of the n-propyl groups.

The carbon atom directly attached to the boron (the ipso-carbon) often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus, and in some cases, may not be observed at all. researchgate.net The other aromatic carbons, including those bearing the methyl groups and the unsubstituted carbons, will appear in the typical aromatic region (δ 120-140 ppm). The three aliphatic carbons of the propoxy groups will appear in the upfield region of the spectrum. oregonstate.edulibretexts.orgcompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on general values for arylboronates and standard substituent effects. researchgate.netlibretexts.org

Carbon AtomPredicted δ (ppm)
C-B (ipso)~130 (often broad or unobserved)
Aromatic C (ortho)~135-138
Aromatic C (meta, with -CH₃)~138-140
Aromatic C (para)~128-132
Ar-CH₃~21
-O-CH₂-~65-70
-CH₂-CH₃~25-30
-CH₃~10

Boron-11 (¹¹B) NMR is a highly specific technique used to probe the coordination and electronic environment of the boron atom. researchgate.netnsf.gov Since ¹¹B is a quadrupolar nucleus, the resulting signals are often broad. blogspot.com For tricoordinate boronate esters like this compound, where the boron atom is sp²-hybridized and bonded to one carbon and two oxygen atoms, the ¹¹B NMR chemical shift is expected to appear in a characteristic downfield region.

The chemical shift for trigonal boronic esters typically falls within the range of δ +18 to +33 ppm. researchgate.netsdsu.edu The precise chemical shift is influenced by the substituents on both the aromatic ring and the ester groups. Electron-donating groups on the phenyl ring, such as the two methyl groups in this compound, tend to increase electron density at the boron center, which can cause a slight upfield shift (to a lower δ value) within this range compared to unsubstituted phenylboronate (B1261982) esters. nih.govsdsu.edu

While solution-state NMR provides information on molecules in motion, solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and local environment of boron in solid materials. acs.org This is particularly relevant for studying boronate esters incorporated into polymers or covalent organic frameworks (COFs).

For quadrupolar nuclei like ¹¹B, solid-state NMR spectra are influenced by both the chemical shift anisotropy (CSA) and the nuclear electric quadrupole interaction. acs.orgnih.gov By analyzing the line shapes of spectra acquired on static or magic-angle spinning (MAS) samples, it is possible to determine the ¹¹B electric field gradient (EFG) and chemical shift (CS) tensors. nih.gov These parameters provide detailed information about the symmetry and electronic structure of the local environment around the boron nucleus, helping to characterize intermolecular interactions like hydrogen bonding in the solid state. researchgate.netacs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key expected vibrational modes include:

B-O Stretching: A strong and prominent absorption band is expected in the 1300-1400 cm⁻¹ region, which is characteristic of the asymmetric B-O stretching vibration in trigonal boronate esters. This is a key diagnostic peak for this functional group. sci-hub.stnist.gov

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and methylene groups in the n-propyl chains.

Aromatic C=C Stretching: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretching: Bands associated with the C-O single bond stretching of the ester group are typically found in the 1000-1250 cm⁻¹ region. wiley.com

Systematic studies combining experimental IR spectroscopy with computational modeling have been used to precisely assign these vibrational bands for various boronic acid and boronate ester species. sci-hub.st

Advanced Mass Spectrometry (e.g., HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula of this compound. The expected exact mass can be calculated and compared to the experimentally measured value for the molecular ion ([M]⁺) or related adducts like [M+H]⁺ or [M+Na]⁺.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For boronate esters, common fragmentation pathways may include:

Cleavage of the C-O bond, leading to the loss of a propoxy radical (-•OPr) or a propene molecule via rearrangement.

Cleavage of the B-C bond, separating the aryl group from the boronate ester moiety.

Fragmentation of the alkyl chains, showing sequential losses of CₙH₂ₙ₊₁ units. libretexts.org

Analysis of these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR and IR spectroscopy.

Computational Chemistry Approaches to (3,5-Dimethylphenyl)boronate Esters

Computational chemistry serves as a powerful tool for investigating the structure, reactivity, and electronic properties of boronate esters, including this compound. These in silico methods provide detailed insights at an atomic level that complement experimental findings, enabling a deeper understanding of molecular behavior and reaction mechanisms. Theoretical approaches such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are instrumental in characterizing these complex molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organoboron compounds due to its favorable balance of accuracy and computational cost. rsc.orglodz.pl It is extensively used to determine the electronic structure, predict spectroscopic properties, and map out the energetic landscapes of chemical reactions involving (3,5-Dimethylphenyl)boronate esters. rsc.orgicm.edu.pl

DFT calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective for predicting ¹¹B NMR chemical shifts. nih.govnih.gov This computational protocol allows for the accurate determination of ¹¹B isotropic shielding constants, which can be correlated with experimental chemical shifts through linear regression to aid in structural elucidation. nih.govnih.gov Such predictions are invaluable for distinguishing between different boron environments, such as the trigonal (sp²) and tetrahedral (sp³) hybridization states that boronate esters can adopt. icm.edu.plnih.gov

Furthermore, DFT is employed to calculate the ¹¹B electric field gradient (EFG) and chemical shift (CS) tensors. acs.orgresearchgate.net These tensors provide detailed information about the local electronic structure and symmetry around the boron nucleus. acs.orgresearchgate.net Studies on analogous aromatic boronic acids and esters have shown that computational methods can accurately reproduce experimental tensor values. acs.org For instance, a positive correlation has been identified between the chemical shift anisotropy (CSA) tensor span (Ω) and the dihedral angle describing the orientation of the boronate ester group relative to the aromatic ring. acs.orgresearchgate.net This demonstrates that DFT can effectively model the subtle interplay of factors like hydrogen bonding, steric hindrance, and the electronic influence of substituents on the phenyl ring. researchgate.net

Computational MethodPredicted ParameterTypical Application for (3,5-Dimethylphenyl)boronate EstersReference Insights
DFT/GIAO¹¹B Isotropic Shielding Constants & Chemical ShiftsStructural confirmation and differentiation of sp² vs. sp³ boron centers.Protocols using linear regression achieve high accuracy with root-mean-square deviations around 3.4 ppm. nih.govnih.gov
GGA revPBE DFT¹¹B Electric Field Gradient (EFG) TensorProvides insight into the symmetry of the electron distribution around the boron nucleus.Excellent agreement found between experimental results and GGA revPBE DFT calculations for aromatic boronates. acs.org
GGA revPBE DFT¹¹B Chemical Shift (CS) TensorCharacterizes the anisotropy of the magnetic shielding, which is sensitive to the molecular and electronic environment.The tensor span (Ω) correlates with the dihedral angle between the boronate group and the phenyl ring. acs.orgresearchgate.net

DFT calculations are crucial for elucidating the complex mechanisms of reactions involving arylboronate esters, such as the widely used Suzuki-Miyaura cross-coupling. nih.govacs.org Computational studies allow for the mapping of potential energy surfaces, identifying transition states and intermediates that are often difficult to observe experimentally. rsc.orgnih.gov For the Suzuki-Miyaura reaction, DFT investigations have revealed that boronic esters can participate in the key transmetalation step directly, without prior hydrolysis. nih.gov These calculations help identify critical features that control reaction rates, such as the ability to form a pre-transmetalation intermediate with a "Pd–O–B" linkage and the nucleophilic character of the ipso-carbon attached to boron. nih.gov

By calculating the free energies of activation for different proposed pathways, DFT can provide strong evidence for the operative mechanism. acs.orgnih.gov For example, in the homologation of boronic esters with organolithium compounds, calculations confirmed a two-step mechanism involving the rapid formation of a boron-ate complex followed by a slower migration step. acs.orgnih.gov Similarly, DFT has been used to explore the mechanisms of boronate ester exchange in vitrimers, showing that both direct metathesis and nucleophile-mediated pathways are possible, with the latter often having a lower energy barrier. rsc.org These mechanistic insights are vital for optimizing reaction conditions and designing more efficient catalytic systems. acs.orgresearchgate.net

The reactivity of this compound is significantly influenced by its three-dimensional structure, including the conformation of the dipropyl groups and the orientation of the dimethylphenyl ring. DFT calculations are used to perform conformational analyses, identifying low-energy structures and the rotational barriers between them.

Steric effects play a critical role in the reactions of boronate esters. nih.gov DFT studies have shown that steric strain can dramatically influence reaction outcomes. For instance, in the context of Suzuki-Miyaura coupling, the steric bulk around the boron atom can hinder the formation of key intermediates. nih.gov DFT calculations on sterically encumbered boronate esters, such as those derived from pinacol (B44631), have shown that the increased steric hindrance can prevent the formation of discrete pre-transmetalation complexes, thereby affecting the reaction rate. nih.gov In other reactions, steric strain in a tetrahedral boronate intermediate can accelerate subsequent steps, such as protodeboronation. acs.org For this compound, DFT can quantify the steric impact of the n-propyl groups and the two methyl groups on the phenyl ring, helping to rationalize its reactivity in comparison to less hindered analogues. nih.govacs.org

Ab Initio Calculations for Mechanistic Assessment

While DFT is a versatile tool, higher-level ab initio methods are sometimes employed to refine the energetic details of reaction mechanisms. acs.orgnih.gov Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, can offer a more accurate assessment of potential energies. nih.gov

A common strategy involves using DFT to predict the geometries of reactants, intermediates, and transition states, followed by single-point energy calculations using more accurate ab initio methods like coupled-cluster theory. acs.orgnih.gov This approach was successfully used to study the homologation of a methyl boronic ester, where it provided strong confirmation of the feasibility of a two-step mechanism and calculated a free energy of activation consistent with experimental kinetics. acs.orgnih.gov Such high-level calculations serve as a benchmark for DFT results and provide a robust framework for exploring substituent effects and other factors influencing reactivity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Materials

When this compound is incorporated into larger systems, such as polymers or other materials, its dynamic behavior becomes important. Molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems, providing insights into properties that emerge from collective molecular motion. researchgate.netacs.org

For materials containing boronate esters, such as vitrimers, MD simulations can explore the dynamic nature of the boronate ester bonds, which can break and reform. acs.org This bond rearrangement is responsible for macroscopic properties like viscoelasticity, self-healing, and stress relaxation. acs.orgnih.gov MD simulations, using force fields like Dreiding, can correlate molecular-level interactions with bulk mechanical properties. researchgate.net For instance, simulations can calculate binding energies and radial distribution functions to understand how boronate ester plasticizers interact within a polymer matrix, thereby explaining their role in improving mechanical strength. researchgate.net These simulations are essential for the rational design of advanced materials where the dynamic chemistry of the boronate ester is a key functional component. acs.org

Future Research Directions in Dipropyl 3,5 Dimethylphenyl Boronate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of arylboronates has traditionally relied on metal catalysts like palladium and iridium. innovations-report.com While effective, these metals are often expensive and can be toxic, necessitating complex purification steps, especially in pharmaceutical synthesis. innovations-report.com Future research must prioritize the development of more sustainable and cost-effective synthetic methodologies for Dipropyl (3,5-dimethylphenyl)boronate.

Key areas of investigation include:

Earth-Abundant Metal Catalysis: Research into catalysts based on cheaper, non-toxic, and abundant metals such as zinc innovations-report.com and copper bohrium.com is a promising avenue. Recent advancements have demonstrated the efficacy of zinc catalysts in producing arylboronates with reduced environmental impact. innovations-report.com Similarly, recyclable heterogeneous copper(I) catalysts have shown high activity for the cross-coupling of aryl iodides and pinacolborane under mild conditions. bohrium.comtandfonline.com Adapting these systems for the synthesis of this compound could offer significant economic and environmental benefits.

Metal-Free Borylation: A particularly innovative frontier is the development of metal-free borylation reactions. Visible-light-induced organocatalytic borylation of aryl chlorides presents a powerful strategy that avoids transition metals entirely. tandfonline.com Exploring photocatalytic pathways using organic dyes or other non-metallic systems could lead to exceptionally "green" synthetic routes.

Novel Substrate Activation: Future work should also explore alternative starting materials and activation methods. This includes the direct C-H borylation of 1,3-dimethylbenzene, which would be a highly atom-economical approach, and the borylative cleavage of C-N bonds, a strategy that has shown promise for complex molecules. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Arylboronate Synthesis
Catalyst TypeKey AdvantagesExamplesFuture Research Focus for Target Compound
Palladium-basedHigh efficiency, broad substrate scopePdCl2(dppf), Pd2(dba)3Reducing catalyst loading, improving recyclability
Copper-basedLow cost, low toxicity, recyclableMCM-41-anchored NHC-copper(I)Optimization for 3,5-dimethylphenyl substrates
Zinc-basedInexpensive, non-toxic, abundantZinc CatalystsElucidating mechanisms and expanding scope
Metal-FreeAvoids metal contamination, sustainablefac-Ir(ppy)3 (photocatalyst), PhenothiazineDeveloping efficient organocatalytic systems

Exploration of Undiscovered Reactivity Pathways

The carbon-boron bond in this compound is a versatile functional handle, yet its full reactive potential remains untapped. Future research should aim to move beyond its traditional use in Suzuki-Miyaura cross-coupling reactions.

Promising areas for exploration include:

Stereospecific Transformations: Recent studies on other boronic esters have shown that the C-B bond can be converted into C-O, C-N, and C-halogen bonds with high stereocontrol, often proceeding through a stereoinvertive pathway. rsc.org Investigating analogous transformations with this compound could provide novel routes to chiral molecules where the 3,5-dimethylphenyl group acts as a directing or sterically influencing moiety.

Unexpected Borylation Reactions: A baffling effect was recently observed where a zinc catalyst promoted the simultaneous replacement of both a halogen atom and an adjacent hydrogen atom with boronate groups. innovations-report.com A thorough investigation into whether this compound or its precursors can undergo similar unexpected multi-borylation reactions could open up pathways to poly-functionalized aromatic compounds.

Frustrated Lewis Pair (FLP) Chemistry: The Lewis acidic nature of the boron center in this compound makes it a candidate for use in Frustrated Lewis Pair chemistry. Combining it with sterically hindered Lewis bases could enable the activation of small molecules like H2, CO2, and olefins, leading to new catalytic cycles for hydrogenation and functionalization reactions. researchgate.net

Integration into Advanced Functional Materials and Nanostructures

Arylboronates are crucial building blocks for a variety of advanced materials, including liquid crystals and Covalent Organic Frameworks (COFs). innovations-report.comresearchgate.net The specific structure of this compound, with its bulky and electronically distinct aromatic ring, makes it an attractive candidate for creating materials with unique properties.

Future research should focus on:

Covalent Organic Frameworks (COFs): Boronate esters are formed through reversible condensation reactions, making them ideal for the self-assembly of crystalline, porous COFs. acs.org The 3,5-dimethylphenyl group could be used to tune the pore size, surface area, and electronic properties of these materials. Research into the synthesis of novel COFs from this specific boronate ester could yield materials for gas storage, separation, and heterogeneous catalysis.

Dynamic Self-Assembling Materials: The thermodynamics of boronate ester formation can be finely tuned, allowing for their use in dynamic combinatorial libraries and self-assembling organic materials. acs.orgnih.gov The steric hindrance provided by the two methyl groups could influence self-assembly pathways, potentially leading to the formation of unique nanostructures like capsules, cages, or stimuli-responsive gels.

Organic Electronics: Arylboronates are precursors for conjugated polymers and molecules used in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Integrating the 3,5-dimethylphenylboronate moiety into larger π-conjugated systems could be explored to modulate the electronic and photophysical properties of these materials.

Elucidation of Complex Reaction Mechanisms Through Combined Experimental and Computational Studies

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. A synergistic approach combining experimental techniques with computational modeling will be essential for advancing the chemistry of this compound.

Key research initiatives should include:

Mechanistic Studies of Cross-Coupling: Despite the widespread use of the Suzuki-Miyaura reaction, finer details of the transmetalation step for different boronic esters are still being uncovered. acs.org Combined kinetic, spectroscopic (e.g., NMR), and computational (e.g., DFT) studies can clarify the precise role of the dipropyl ester and the 3,5-dimethylphenyl group in the catalytic cycle, including whether the ester transmetalates directly without prior hydrolysis. acs.org

Computational Modeling of Reactivity and Material Properties: Computational methods are invaluable for predicting the outcomes of reactions and the properties of materials. nih.gov DFT calculations can be used to model transition states for novel reactivity pathways, predict the thermodynamic favorability of self-assembly processes acs.org, and simulate the electronic band structure of COFs or polymers derived from this compound. researchgate.net

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ IR and Raman spectroscopy, can provide real-time monitoring of reactions and material formation. researchgate.net These experimental results provide crucial data for validating and refining computational models.

Scalable Synthesis and Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production. Arylboronates are vital in the industrial manufacturing of pharmaceuticals, agrochemicals, and electronic materials. innovations-report.comresearchgate.net Research into the scalable synthesis of this compound is therefore of paramount importance.

Future efforts in this area should concentrate on:

Process Optimization: Translating the novel and sustainable synthetic routes developed in the lab (see Section 5.1) to pilot plant and industrial scales. This involves optimizing reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize waste.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer superior control over reaction conditions, improved safety, and higher throughput. Developing a robust flow synthesis for this compound would be a significant step towards efficient industrial production.

Catalyst Recovery and Recycling: For catalytic processes, especially those that may still require precious metals, the ability to efficiently recover and reuse the catalyst is crucial for economic viability. bohrium.comtandfonline.com Research into heterogeneous or immobilized catalysts for the synthesis of this compound would address this challenge directly. The ultimate goal is to establish a production method that is not only efficient and high-yielding but also economically viable and environmentally responsible, paving the way for its widespread industrial application. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing dipropyl (3,5-dimethylphenyl)boronate, and what critical reaction conditions should be optimized?

  • Methodological Answer : A robust approach involves Pd-catalyzed cross-coupling of 3,5-dimethylphenyl triflate with bis(pinacolato)diboron. Key steps include:

  • Use of Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base under anaerobic reflux conditions (e.g., in THF or dioxane) .
  • Ensure strict anhydrous conditions to prevent boronate hydrolysis. Monitor reaction progress via TLC or HPLC, targeting >95% purity post-purification (silica gel chromatography).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm boronate ester formation (e.g., absence of phenolic -OH signals at ~5 ppm and presence of propyl chain resonances at 0.5–1.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺).
  • Elemental Analysis : Confirm C/H/B ratios within ±0.3% of theoretical values.

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Store under inert atmosphere (argon/nitrogen) at 0–6°C to prevent oxidation or hydrolysis .
  • Avoid prolonged exposure to moisture or acidic conditions, which can cleave the boronate ester to phenol derivatives .

Advanced Research Questions

Q. How can this compound be utilized in detecting reactive oxygen species (ROS) in biological systems?

  • Methodological Answer :

  • The boronate group reacts selectively with H₂O₂ to form phenolic derivatives (e.g., 3,5-dimethylphenol), enabling ROS quantification. Key steps:
  • Design a fluorogenic probe by conjugating the boronate to a quenched fluorophore (e.g., coumarin or fluorescein derivatives).
  • Validate specificity using competing ROS (e.g., superoxide, hydroxyl radicals) and confirm reactivity via LC-MS or fluorescence kinetics .

Q. What strategies improve diastereoselectivity in cyclization reactions involving this compound?

  • Methodological Answer :

  • Optimize solvent polarity and base selection. For example:
  • Use neopentyl glycol boronate with K₂CO₃ in tert-amyl alcohol (tAmOH) to enhance steric control, achieving diastereomeric ratios up to 4:1 .
  • Avoid 2-MeTHF, which may reduce yields compared to TBME/tBuCN mixtures .

Q. How should researchers address contradictions in reaction yields when scaling up this compound synthesis?

  • Methodological Answer :

  • Troubleshooting Protocol :

Verify catalyst activity (e.g., Pd(dppf)Cl₂ decomposition via XPS or ICP-MS).

Assess oxygen/moisture levels using Karl Fischer titration or glovebox analytics.

Optimize stoichiometry of bis(pinacolato)diboron (1.2–1.5 equiv.) to compensate for side reactions .

Q. Can this compound serve as a precursor for materials science applications, such as organic electronics?

  • Methodological Answer :

  • Functionalize the boronate via Suzuki-Miyaura coupling to synthesize π-conjugated systems. For example:
  • Couple with brominated carbazole or phenoxazine derivatives to create emissive materials.
  • Characterize electroluminescence efficiency (e.g., EQE up to 22.8% reported for similar dimesitylboryl-phenoxazine systems) .

Data Analysis and Validation

Q. How can researchers distinguish boronate hydrolysis byproducts from desired products in HPLC traces?

  • Methodological Answer :

  • Chromatographic Conditions : Use a C18 column with mobile phase gradient (water/acetonitrile + 0.1% formic acid). Hydrolysis products (e.g., 3,5-dimethylphenol) elute earlier (lower logP) than the boronate.
  • Spiking Experiments : Co-inject synthetic standards to confirm retention times .

Q. What computational methods support the design of this compound derivatives for enzyme inhibition studies?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model boronate interactions with catalytic serine residues.
  • Validate docking poses using MD simulations (AMBER or GROMACS) and compare with X-ray crystallography data of analogous enzyme-boronate complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.